molecular formula C14H15N3O4 B2500976 N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide CAS No. 1448060-56-7

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide

Cat. No. B2500976
CAS RN: 1448060-56-7
M. Wt: 289.291
InChI Key: ISWVTQNBQRMBAQ-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide is not directly described in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes a compound with a methoxybenzamide group and a substituted pyrimidine, which is structurally related to the compound . The second paper discusses derivatives of a methoxybenzamide compound that is a selective dopamine D(4) receptor ligand . These compounds are of interest due to their biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions and modifications of the amide bond. In the first paper, the synthesis of a compound with a methoxybenzamide group involves the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . This suggests that the synthesis of this compound could involve similar condensation reactions between appropriate pyrimidine and benzamide precursors.

Molecular Structure Analysis

The molecular structure of the related compound in the first paper was determined using X-ray crystallography and further analyzed using density functional theory (DFT). The bond lengths and angles obtained from DFT calculations were compared with the experimental data, providing insights into the electronic structure of the molecule . This approach could be applied to this compound to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of this compound. However, the first paper mentions the antiproliferative activity of a related compound against various cancer cell lines, which could be a result of specific chemical interactions at the molecular level . The second paper discusses the structure-affinity relationship of methoxybenzamide derivatives, indicating that modifications to the structure can significantly affect biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the papers. However, the first paper's analysis of a related compound using Hirshfeld surface analysis and molecular electrostatic potential (MEP) surface mapping provides information on intermolecular interactions and electronic properties . These techniques could be used to predict the physical and chemical properties of this compound.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel heterocyclic compounds derived from N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide precursors have been synthesized, showing promising anti-inflammatory and analgesic activities. These compounds were identified as potent cyclooxygenase-1/2 (COX-1/2) inhibitors with significant analgesic and anti-inflammatory effects, showcasing their therapeutic potential in treating inflammatory diseases (A. Abu‐Hashem et al., 2020).

Antiproliferative Activity

  • The design and synthesis of this compound derivatives have been explored for their antiproliferative activity against various cancer cell lines. One study demonstrated that these compounds possess marked inhibition against the proliferation of human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, suggesting their potential as anticancer agents (Pei Huang et al., 2020).

Antimicrobial Screening

  • A series of this compound derivatives have been synthesized and screened for their antimicrobial activity. These compounds showed significant inhibitory action against both Gram-positive and Gram-negative bacteria, as well as three strains of fungi, highlighting their potential as antimicrobial agents (N. Desai et al., 2013).

Chemodivergent Annulations

  • Research into the chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(iii)-catalyzed C-H activation has opened new pathways for the synthesis of complex molecules. This process demonstrates the versatile applications of this compound derivatives in organic synthesis and drug discovery (Youwei Xu et al., 2018).

Gastrointestinal Prokinetic Activity

  • This compound derivatives have been evaluated for their gastrointestinal prokinetic and antiemetic activities. One compound, in particular, exhibited balanced prokinetic and antiemetic properties, suggesting its utility as a new type of gastrointestinal agent (J. Sakaguchi et al., 1992).

Mechanism of Action

The environmental factors that could influence the action of such compounds include temperature, pH, and the presence of other chemicals. For instance, the storage temperature for “2,4-Dimethoxy-5-pyrimidinylboronic acid” is recommended to be 2-8°C , which suggests that its stability and efficacy could be affected by temperature changes.

properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-19-10-6-4-9(5-7-10)12(18)16-11-8-15-14(21-3)17-13(11)20-2/h4-8H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWVTQNBQRMBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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